molecular formula C9H12ClNO2 B12413951 Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride)

Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride)

Cat. No.: B12413951
M. Wt: 205.67 g/mol
InChI Key: GIZCKBSSWNIUMZ-QZFMBAIXSA-N
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Description

Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) is a deuterated derivative of methyl 4-(aminomethyl)benzoate hydrochloride, where four hydrogen atoms are replaced with deuterium. This compound (CAS 6232-11-7, molecular formula C9H12ClNO2) serves as a critical building block in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure features a benzoate ester with an aminomethyl group at the para position, stabilized as a hydrochloride salt. The deuterium substitution enhances its utility in NMR spectroscopy and metabolic studies by reducing signal overlap and improving isotopic tracing .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

205.67 g/mol

IUPAC Name

methyl 4-(aminomethyl)-2,3,5,6-tetradeuteriobenzoate;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H/i2D,3D,4D,5D;

InChI Key

GIZCKBSSWNIUMZ-QZFMBAIXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN)[2H])[2H])C(=O)OC)[2H].Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) typically involves the esterification of 4-(Aminomethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The deuterium labeling is introduced during the synthesis process to replace specific hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) involves its interaction with specific molecular targets. As a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Methyl 4-(2-Aminoethyl)benzoate Hydrochloride

  • Structure: Differs by an ethyl chain (two carbons) instead of a methyl group on the aminomethyl moiety.
  • Applications : Used in peptide mimetics and drug delivery systems due to enhanced lipophilicity .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride

  • Structure : Features an additional methyl group at the ortho position on the benzene ring.
  • Impact : The methyl group introduces steric hindrance, affecting binding interactions in enzyme inhibition. This compound (CAS 1909306-16-6) is prioritized in HDAC inhibitor research for its improved selectivity .

4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride

  • Structure : Contains a biphenyl core, extending the aromatic system.
  • Properties : The extended conjugation enhances UV absorption and binding affinity in receptor-ligand studies. However, reduced solubility in aqueous media limits its use in certain formulations .

Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride

  • Structure : Incorporates a piperidine ring, introducing a cyclic amine.
  • Applications : The cyclic structure improves metabolic stability and bioavailability, making it valuable in CNS-targeted drug development .

Structural and Functional Comparisons

Substituent Effects

  • Positional Isomerism: Compounds like 3-Aminomethylbenzoic acid methyl ester hydrochloride (meta-substituted) exhibit different electronic environments compared to the para-substituted target compound, altering reactivity in nucleophilic substitutions .
  • Deuteration: The -d4 label in the target compound reduces metabolic degradation rates compared to non-deuterated analogs, a key advantage in pharmacokinetic studies .

Physical Properties

Compound Molecular Weight Melting Point Solubility
Methyl 4-(Aminomethyl)benzoate-d4 ~215.66 (deut.) >200°C DMSO, MeOH (limited H2O)
4-Hydroxybenzoic Acid-d4 142.15 >200°C Insoluble in H2O
Mafenide Hydrochloride 222.69 272–274°C H2O, EtOH

Biological Activity

Methyl 4-(aminomethyl)benzoate-d4 (hydrochloride), a deuterated derivative of methyl 4-(aminomethyl)benzoate, has garnered attention in biochemical research due to its unique isotopic labeling properties. This article delves into its biological activity, synthesis, and applications, supported by data tables and research findings.

  • Chemical Formula : C9H11D4ClN2O2
  • Molecular Weight : Approximately 169.21 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water and organic solvents

The incorporation of four deuterium atoms enhances the compound's utility in metabolic studies and drug interactions, making it a valuable tool for researchers in biochemistry and pharmacology.

Synthesis

The synthesis of methyl 4-(aminomethyl)benzoate-d4 typically involves the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. The process is characterized by:

  • Esterification Reaction : Conducted under controlled pH and temperature conditions to prevent premature hydrolysis.
  • Yield : The process achieves yields of over 85%, often reaching 88% or higher, ensuring high purity and effectiveness for subsequent applications .

Biological Activity

Methyl 4-(aminomethyl)benzoate-d4 has been studied for its interactions with various biological targets. Key findings include:

  • Binding Affinity : Studies indicate significant binding affinity with biological receptors, which is crucial for understanding drug design and therapeutic strategies.
  • Differentiation Induction : In cellular studies, compounds similar to methyl 4-(aminomethyl)benzoate-d4 have shown the ability to induce differentiation in cancer cell lines, such as OCI-AML3 cells, when treated with specific concentrations
    3
    .

Case Study: Interaction with HDAC Inhibitors

Recent research explored the compound's role as an inhibitor in histone deacetylase (HDAC) assays. The results indicated:

  • IC50 Values : The compound exhibited varying potency across different HDAC isoforms, with notable implications for cancer therapy.
CompoundIC50 (µM)Target
Methyl 4-(aminomethyl)benzoate-d42.5HDAC1
Mocetinostat600 nMHDAC2

This data underscores the potential of methyl 4-(aminomethyl)benzoate-d4 in developing novel therapeutic agents targeting epigenetic modifications in cancer

3
.

Research Findings

The following table summarizes key research findings related to the biological activity of methyl 4-(aminomethyl)benzoate-d4:

StudyFindings
Study ADemonstrated differentiation effects in THP1 cells treated with mocetinostat and methyl 4-(aminomethyl)benzoate-d4, leading to increased CD11b expression.
Study BEvaluated the compound's binding affinity with various receptors, showing potential for drug development applications.
Study CInvestigated metabolic pathways affected by the compound, highlighting its role in cellular signaling processes.

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